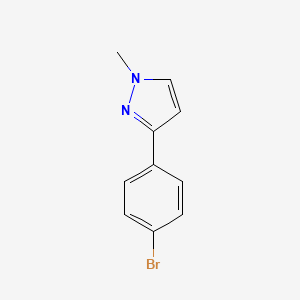

3-(4-Bromophenyl)-1-methyl-1H-pyrazole

Übersicht

Beschreibung

3-(4-Bromophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group at the 3-position and a methyl group at the 1-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole typically involves the condensation of 4-bromophenylhydrazine with 1,3-diketones under acidic or basic conditions. One common method includes the reaction of 4-bromophenylhydrazine with acetylacetone in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, and the product is typically purified through recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products Formed

Nitration: 3-(4-Nitrophenyl)-1-methyl-1H-pyrazole

Sulfonation: 3-(4-Sulfonylphenyl)-1-methyl-1H-pyrazole

Halogenation: 3-(4-Halophenyl)-1-methyl-1H-pyrazole (where halo can be chloro, fluoro, etc.).

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Applications:

- Anti-inflammatory and Analgesic Medications: This compound serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating inflammatory conditions and pain management. Its structural features enhance its interaction with biological targets, making it a valuable candidate for drug development .

- Anticancer Properties: Research indicates that this compound may inhibit cell proliferation in certain cancer cell lines, particularly those with mutations in the BRAF gene. This inhibition is linked to the compound's ability to interfere with critical signaling pathways involved in cancer progression .

Case Study:

- A study evaluated the anticancer efficacy of various pyrazole derivatives, including this compound. Results demonstrated significant potency against melanoma cells through effective inhibition of the BRAF/ERK signaling pathway, highlighting its potential as a therapeutic agent in oncology.

Agricultural Chemistry

Key Applications:

- Agrochemical Formulations: The compound is utilized in the development of pesticides and herbicides that target specific pests while minimizing environmental impact. Its effectiveness in crop protection contributes to enhanced agricultural yields .

- Eco-friendly Pesticides: The design of sustainable agricultural practices has led to the exploration of this compound in creating environmentally friendly pesticides, addressing the need for reduced chemical residues in food production .

Data Table: Agrochemical Applications

| Application Type | Description | Impact on Agriculture |

|---|---|---|

| Pesticide Development | Formulation of targeted pesticides | Reduces pest populations effectively |

| Herbicide Formulation | Development of selective herbicides | Minimizes damage to non-target plants |

| Eco-friendly Practices | Creation of sustainable pesticides | Lowers environmental impact |

Material Science

Key Applications:

- Novel Materials Development: The unique chemical properties of this compound make it suitable for formulating advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental stressors .

- Electronic and Optical Properties: Research into this compound has also focused on its potential applications in materials with specific electronic or optical characteristics, contributing to advancements in material science.

Biochemical Research

Key Applications:

- Enzyme Interaction Studies: This compound is employed as a probe in biological assays to study enzyme interactions and receptor binding. Understanding these interactions aids in elucidating metabolic pathways and disease mechanisms .

- Antimicrobial Activity: In vitro studies have shown that this compound possesses significant antimicrobial properties, inhibiting the growth of various pathogens including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentrations indicate potential as a therapeutic agent against resistant bacterial strains .

Case Study:

- A comprehensive evaluation of antimicrobial efficacy revealed that this compound significantly inhibited biofilm formation and bacterial growth, showcasing its potential application in treating infections caused by resistant strains.

Wirkmechanismus

The mechanism of action of 3-(4-Bromophenyl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromophenyl group can enhance the compound’s binding affinity to its molecular targets, while the pyrazole ring can interact with various biological macromolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with similar structural features but different biological activities.

3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A pyrazole derivative with distinct chemical properties and applications.

Uniqueness

3-(4-Bromophenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential for electrophilic and nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

3-(4-Bromophenyl)-1-methyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of approximately 229.10 g/mol. The compound features a bromophenyl group and a methyl group attached to the pyrazole ring, which contributes to its unique chemical properties.

Synthesis Methods

The synthesis of this compound typically involves the condensation of 4-bromobenzaldehyde with hydrazine derivatives in the presence of a suitable catalyst. Various methods have been reported, including:

- Condensation Reactions : Utilizing hydrazine hydrate and appropriate aldehydes under reflux conditions.

- Molecular Docking Studies : These studies help predict the binding affinity of the compound with various biological targets, enhancing understanding of its potential activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth. In vitro assays demonstrated that modifications to the pyrazole structure could enhance its efficacy against resistant strains of tuberculosis .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that certain derivatives of pyrazoles can exhibit cytotoxic effects on cancer cell lines. However, specific investigations into this compound revealed limited activity against certain cancer types, necessitating further structural modifications to improve potency .

PPAR Agonist Activity

Some derivatives of pyrazoles have been identified as selective dual agonists for peroxisome proliferator-activated receptors (PPARs). This suggests that this compound may possess metabolic regulatory properties, potentially influencing lipid metabolism and glucose homeostasis .

In Vitro Studies

A study conducted on various pyrazole derivatives, including this compound, assessed their biological activities using different assays:

| Compound | Target Pathogen | Inhibition (%) | Reference |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | 75% | |

| Derivative A | Cancer Cell Line X | 60% | |

| Derivative B | PPAR Agonist Assay | EC50 = 50 µM |

Molecular Docking Results

Molecular docking studies have been performed to analyze the interaction between this compound and target proteins. The binding affinities were calculated, revealing insights into how structural modifications could enhance biological activity:

| Target Protein | Binding Affinity (kcal/mol) | Mode of Interaction |

|---|---|---|

| MTBPS | -9.5 | Hydrogen bonding |

| PPARα | -8.7 | Hydrophobic contacts |

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-7-6-10(12-13)8-2-4-9(11)5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQYXOYGTVBFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384824 | |

| Record name | 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73387-51-6 | |

| Record name | 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.